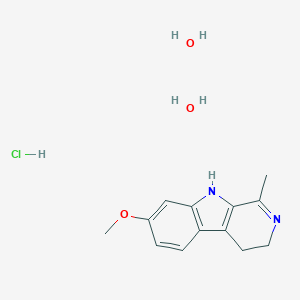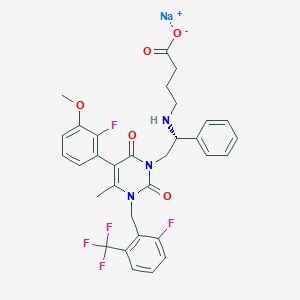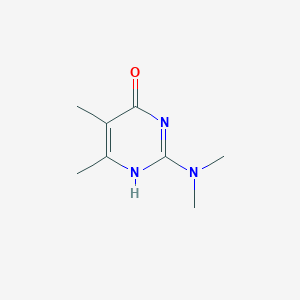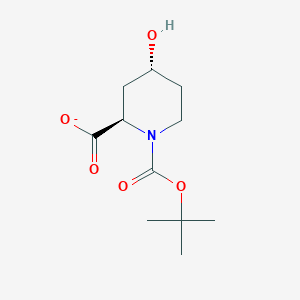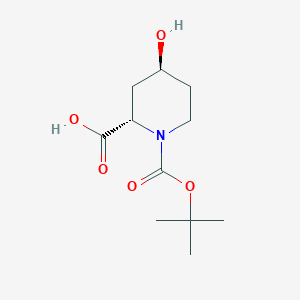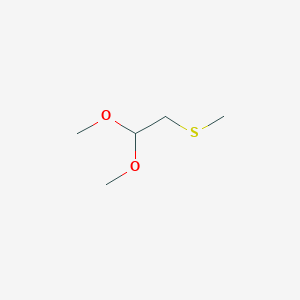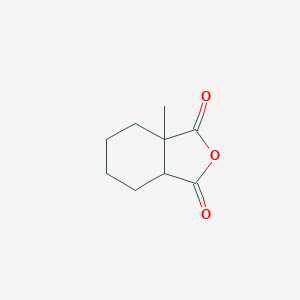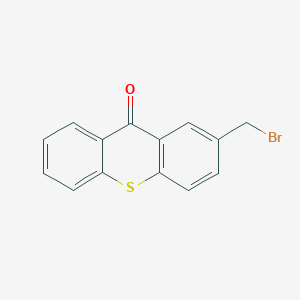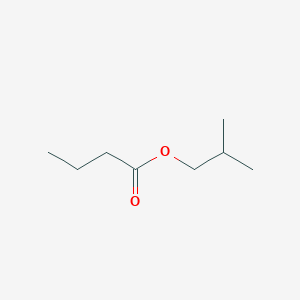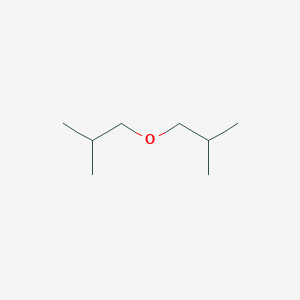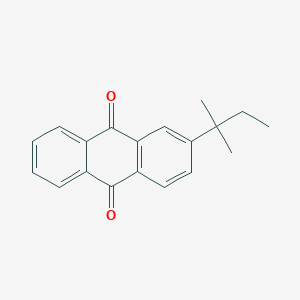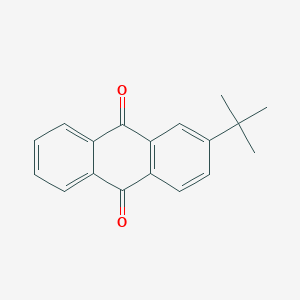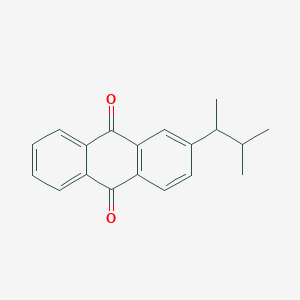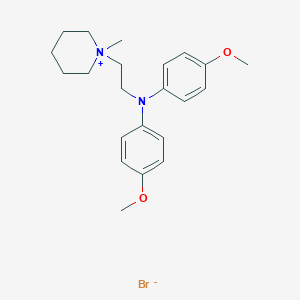
1-(2-(Bis(p-methoxyphenyl)amino)ethyl)-1-methyl-piperidinium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(Bis(p-methoxyphenyl)amino)ethyl)-1-methyl-piperidinium bromide, also known as BISME, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mechanism Of Action
1-(2-(Bis(p-methoxyphenyl)amino)ethyl)-1-methyl-piperidinium bromide exerts its effects through the inhibition of nicotinic acetylcholine receptors and acetylcholinesterase. Nicotinic acetylcholine receptors are involved in muscle contraction, while acetylcholinesterase breaks down acetylcholine. By inhibiting these targets, 1-(2-(Bis(p-methoxyphenyl)amino)ethyl)-1-methyl-piperidinium bromide can lead to muscle relaxation, improved cognitive function, and induction of apoptosis in cancer cells.
Biochemical And Physiological Effects
1-(2-(Bis(p-methoxyphenyl)amino)ethyl)-1-methyl-piperidinium bromide has been shown to have a variety of biochemical and physiological effects. In animal studies, 1-(2-(Bis(p-methoxyphenyl)amino)ethyl)-1-methyl-piperidinium bromide has been shown to induce muscle relaxation and sedation. It has also been shown to improve cognitive function, as evidenced by increased acetylcholine levels in the brain. In cancer cells, 1-(2-(Bis(p-methoxyphenyl)amino)ethyl)-1-methyl-piperidinium bromide has been shown to induce apoptosis, leading to cell death.
Advantages And Limitations For Lab Experiments
1-(2-(Bis(p-methoxyphenyl)amino)ethyl)-1-methyl-piperidinium bromide has several advantages for lab experiments. It is a highly pure compound that can be synthesized using a multi-step process, ensuring consistency in experiments. Its mechanism of action is well-understood, making it a useful tool for studying the effects of nicotinic acetylcholine receptors and acetylcholinesterase. However, 1-(2-(Bis(p-methoxyphenyl)amino)ethyl)-1-methyl-piperidinium bromide also has limitations, such as its potential toxicity and the need for further studies to determine its safety and efficacy.
Future Directions
There are several future directions for 1-(2-(Bis(p-methoxyphenyl)amino)ethyl)-1-methyl-piperidinium bromide research. In neuroscience, 1-(2-(Bis(p-methoxyphenyl)amino)ethyl)-1-methyl-piperidinium bromide could be studied further for its potential as a cognitive enhancer. In pharmacology, 1-(2-(Bis(p-methoxyphenyl)amino)ethyl)-1-methyl-piperidinium bromide could be studied for its potential as a muscle relaxant and anesthetic. In cancer research, 1-(2-(Bis(p-methoxyphenyl)amino)ethyl)-1-methyl-piperidinium bromide could be studied for its potential as an anti-cancer agent. Further studies are needed to determine the safety and efficacy of 1-(2-(Bis(p-methoxyphenyl)amino)ethyl)-1-methyl-piperidinium bromide in these applications.
Synthesis Methods
1-(2-(Bis(p-methoxyphenyl)amino)ethyl)-1-methyl-piperidinium bromide can be synthesized using a multi-step process that involves the reaction of p-anisidine with formaldehyde, followed by the reaction with N,N-dimethylethylenediamine and methyl iodide. The final product is obtained through the reaction of the intermediate with p-methoxybenzyl chloride and hydrobromic acid. This synthesis method yields a high purity product that can be used for scientific research.
Scientific Research Applications
1-(2-(Bis(p-methoxyphenyl)amino)ethyl)-1-methyl-piperidinium bromide has been studied for its potential applications in various fields, including neuroscience, pharmacology, and cancer research. In neuroscience, 1-(2-(Bis(p-methoxyphenyl)amino)ethyl)-1-methyl-piperidinium bromide has been shown to have an inhibitory effect on acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter involved in learning and memory. This inhibition can lead to an increase in acetylcholine levels, which has been linked to improved cognitive function.
In pharmacology, 1-(2-(Bis(p-methoxyphenyl)amino)ethyl)-1-methyl-piperidinium bromide has been studied for its potential as a muscle relaxant and anesthetic. Its mechanism of action involves the inhibition of nicotinic acetylcholine receptors, which are involved in muscle contraction. 1-(2-(Bis(p-methoxyphenyl)amino)ethyl)-1-methyl-piperidinium bromide has also been studied for its potential as an anti-cancer agent, as it has been shown to induce apoptosis, or programmed cell death, in cancer cells.
properties
CAS RN |
102207-19-2 |
|---|---|
Product Name |
1-(2-(Bis(p-methoxyphenyl)amino)ethyl)-1-methyl-piperidinium bromide |
Molecular Formula |
C22H31BrN2O2 |
Molecular Weight |
435.4 g/mol |
IUPAC Name |
4-methoxy-N-(4-methoxyphenyl)-N-[2-(1-methylpiperidin-1-ium-1-yl)ethyl]aniline;bromide |
InChI |
InChI=1S/C22H31N2O2.BrH/c1-24(16-5-4-6-17-24)18-15-23(19-7-11-21(25-2)12-8-19)20-9-13-22(26-3)14-10-20;/h7-14H,4-6,15-18H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
RUAWUYOLHOAWLR-UHFFFAOYSA-M |
SMILES |
C[N+]1(CCCCC1)CCN(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC.[Br-] |
Canonical SMILES |
C[N+]1(CCCCC1)CCN(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC.[Br-] |
synonyms |
1-(2-(Bis(p-methoxyphenyl)amino)ethyl)-1-methyl-piperidinium bromide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



